Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-
Overview
Description
Jak2-IN-7j is a selective Jak2 inhibitor which demonstrates a time-dependent knock-down of pSTAT5, which is a downstream target of Jak2.
Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine is a prominent heterocyclic scaffold in drug discovery, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Structure-activity relationship (SAR) studies emphasize the versatility of this scaffold, encouraging further exploration for potential drug candidates. This review highlights synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies, marking a comprehensive compilation of advances made with this scaffold since the 1980s (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis
The review focuses on the regio-orientation and regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidines, highlighting the challenges and literature controversies surrounding the substituent's regio-orientation on the pyrimidine ring. This comprehensive analysis aims to clarify the regio-orientation significance, offering insights into synthetic strategies and the structural nuances of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
This manuscript delves into the synthesis and medicinal aspects of pyrazolo[3,4-d]pyrimidines, including their structure-activity relationships. The compounds’ biological investigations have shown their significant medicinal significance in various disease conditions, highlighting their therapeutic potential across central nervous system, cardiovascular system, cancer, and inflammation treatments (Chauhan & Kumar, 2013).
Hybrid Catalysts in Synthesis of Pyrimidine Derivatives
This review emphasizes the role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting the broad applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds in medicinal and pharmaceutical industries. It covers the synthetic pathways employing diverse hybrid catalysts for developing these derivatives, indicating the scaffold’s wide range of applicability and the potential for discovering lead molecules (Parmar, Vala, & Patel, 2023).
properties
CAS RN |
1224942-06-6 |
---|---|
Product Name |
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- |
Molecular Formula |
C17H13Cl2N7O |
Molecular Weight |
402.24 |
IUPAC Name |
5-Amino-N-(3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27) |
InChI Key |
NNGCTIVKZKXWGS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=C(N)C=CN2N=C1)NC3=CN(C)N=C3C4=CC(Cl)=CC=C4Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Jak2 IN-7j; Jak2 IN 7j; Jak2-IN 7j |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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